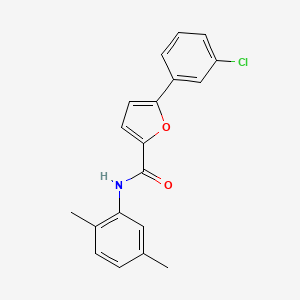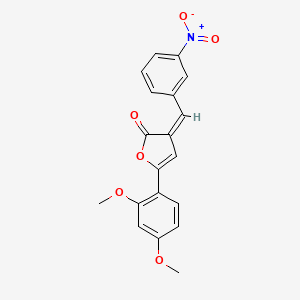![molecular formula C9H13F6NO2 B5192017 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5192017.png)
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate, also known as AChE (acetylcholinesterase) inhibitor, is a chemical compound that has been used extensively in scientific research. The compound has been found to have a wide range of applications in different fields, including biochemistry, pharmacology, and neuroscience.
Mecanismo De Acción
The mechanism of action of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate involves the inhibition of acetylcholinesterase activity. The compound binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which enhances neurotransmission.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its ability to enhance neurotransmission, the compound has been shown to have anti-inflammatory and antioxidant properties. It has also been found to improve cognitive function and memory in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate in lab experiments is its ability to selectively inhibit acetylcholinesterase activity. This allows researchers to study the role of acetylcholine in different physiological processes. However, one of the limitations of using this compound is its potential toxicity. High doses of the compound can lead to neurotoxicity and other adverse effects.
Direcciones Futuras
There are several future directions for research involving 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate. One area of interest is the development of new acetylcholinesterase inhibitors with improved selectivity and reduced toxicity. Another area of interest is the use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's disease. Additionally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in different fields.
Métodos De Síntesis
The synthesis of 1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate is a multi-step process involving the reaction of several chemicals. The synthesis starts with the reaction of 2,2,2-trifluoro-1-(trifluoromethyl)ethanol with 1,1-dimethylpropylamine to form the intermediate 2,2,2-trifluoro-1-(trifluoromethyl)ethyl-1,1-dimethylpropylamine. This intermediate is then reacted with methyl chloroformate to form the final product, this compound.
Aplicaciones Científicas De Investigación
1,1-dimethylpropyl [2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate has been widely used in scientific research due to its ability to inhibit the activity of acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine, which is involved in many physiological processes, including muscle contraction, heart rate regulation, and cognitive function. By inhibiting the activity of acetylcholinesterase, this compound can increase the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission.
Propiedades
IUPAC Name |
2-methylbutan-2-yl N-(1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F6NO2/c1-4-7(2,3)18-6(17)16-5(8(10,11)12)9(13,14)15/h5H,4H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVMAVHFNWRPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)OC(=O)NC(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F6NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-4-(2-hydroxyethyl)-1-piperazinecarboxamide](/img/structure/B5191937.png)
![4-[(benzylthio)methyl]-N-(2-fluorophenyl)benzamide](/img/structure/B5191939.png)
![1-[2-(allyloxy)benzyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5191940.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(4-pyridinyl)propanamide](/img/structure/B5191943.png)
![10-[({5-[(2,6-dimethylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-10H-phenothiazine](/img/structure/B5191948.png)
![4-[1-(3-chlorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyridinylmethyl)-2-pyrimidinamine](/img/structure/B5191970.png)
![1-(4-isopropoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5191977.png)

![4-[(4-chlorobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5191988.png)

![3-allyl-5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5191998.png)
![1,2-dichloro-3-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)benzene](/img/structure/B5192007.png)
![ethyl 5-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-1-(4-methoxybenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B5192016.png)
